(2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid
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Overview
Description
(2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is particularly interesting due to the presence of the tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate precursor, such as an amino alcohol, with a suitable reagent like tosyl chloride (TsCl) to form a tosylate intermediate. This intermediate is then treated with a base, such as sodium hydride (NaH), to induce cyclization and form the aziridine ring.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced by reacting the aziridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. Flow microreactors allow for better control over reaction conditions and can improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, revealing the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted amines, while hydrolysis will produce the free amine form of the compound.
Scientific Research Applications
(2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme mechanisms and protein interactions, especially those involving amine functionalities.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Mechanism of Action
The mechanism of action of (2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid involves its reactivity as an aziridine. The strained three-membered ring makes it highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The Boc protecting group stabilizes the compound and prevents unwanted side reactions until it is selectively removed under acidic conditions .
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-[(tert-butoxy)carbonyl]-3-methylaziridine-2-carboxylic acid
- (2S)-1-[(tert-butoxy)carbonyl]-3-phenylaziridine-2-carboxylic acid
- (2S)-1-[(tert-butoxy)carbonyl]-3-isopropylaziridine-2-carboxylic acid
Uniqueness
(2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The ethyl group at the 3-position of the aziridine ring influences the compound’s steric and electronic characteristics, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
(2S)-3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6?,7-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKBDPAKOVJSGC-KKOGVWMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(N1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1[C@H](N1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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